fibrauretinoside A
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Overview
Description
Fibrauretinoside A is a furanoditerpenoid compound isolated from the stems of the plant Fibraurea tinctoria . This compound is part of a group of naturally occurring substances known for their diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the field of natural product chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of fibrauretinoside A from Fibraurea tinctoria involves extraction and purification processes. The plant material is typically subjected to solvent extraction, followed by chromatographic techniques to separate and purify the compound . Specific synthetic routes for this compound have not been extensively documented, as it is primarily obtained from natural sources.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale extraction from Fibraurea tinctoria. This process would include harvesting the plant, drying, and grinding the material, followed by solvent extraction and purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Fibrauretinoside A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of fibrauretinoside A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cytochrome P450 3A4 (CYP3A4), an enzyme involved in drug metabolism . This inhibition can affect the metabolism of various drugs, potentially leading to therapeutic benefits or adverse effects. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
Comparison with Similar Compounds
Fibrauretinoside A is part of a group of furanoditerpenoids isolated from Fibraurea tinctoria. Similar compounds include:
- Fibrauretin A
- Epi-fibrauretinoside A
- Epi-12-palmatoside G
- Fibraurecdyside A
These compounds share structural similarities but differ in their specific functional groups and biological activities . This compound is unique due to its specific inhibitory effects on CYP3A4 and its potential therapeutic applications .
Properties
CAS No. |
960506-33-6 |
---|---|
Molecular Formula |
C26H32O12 |
Molecular Weight |
536.5 g/mol |
IUPAC Name |
(1S,2S,4S,7R,9R,12R,16S)-4-(furan-3-yl)-7-hydroxy-2,16-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadec-13-ene-6,11-dione |
InChI |
InChI=1S/C26H32O12/c1-23-8-13(12-5-7-34-11-12)36-21(31)25(23,33)9-16-24(2)15(23)4-3-6-26(24,22(32)37-16)38-20-19(30)18(29)17(28)14(10-27)35-20/h3,5-7,11,13-20,27-30,33H,4,8-10H2,1-2H3/t13-,14+,15-,16+,17+,18-,19+,20-,23-,24-,25-,26-/m0/s1 |
InChI Key |
WNOWXHZXFDFPBC-WEYSNVRMSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@]1(C[C@@H]3[C@@]4([C@H]2CC=C[C@@]4(C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C6=COC=C6 |
Canonical SMILES |
CC12CC(OC(=O)C1(CC3C4(C2CC=CC4(C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)C)O)C6=COC=C6 |
Origin of Product |
United States |
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